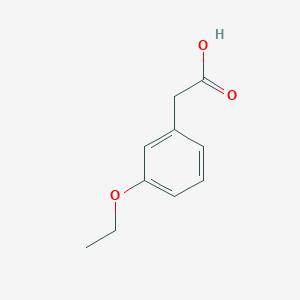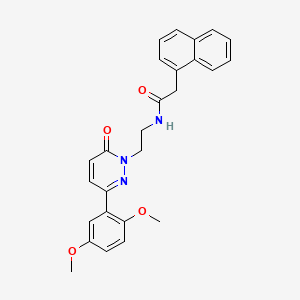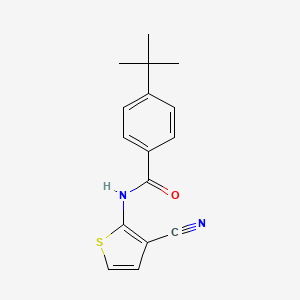![molecular formula C18H19N3O4S2 B2518565 N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 851409-46-6](/img/structure/B2518565.png)
N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Analysis and Conformation
The crystal structures of related compounds demonstrate a folded conformation about the methylene C atom of the thioacetamide bridge. This folding leads to a specific orientation between the pyrimidine and benzene rings, which is crucial for their biological activity. Intramolecular hydrogen bonds stabilize this conformation, which may influence the compound's interaction with biological targets (Subasri et al., 2016).
Dual Inhibitory Activity
Certain derivatives have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in the folate pathway. These enzymes are targeted for cancer therapy due to their role in DNA synthesis and cell proliferation. The most potent compounds exhibit significant inhibitory activity against both human TS and DHFR, indicating their potential as antitumor agents (Gangjee et al., 2008).
Antitumor Potential
Several studies focus on the synthesis and evaluation of antitumor activity of new derivatives. These compounds have been tested against various cancer cell lines, showing potent anticancer activity comparable to established chemotherapy agents. This research highlights the potential of these molecules as leads for the development of new cancer therapies (Hafez et al., 2017).
Antimicrobial Activity
In addition to antitumor applications, some derivatives exhibit antimicrobial activity against several bacterial and fungal species. This broad-spectrum activity is valuable for developing new antibiotics to combat resistant strains. The structure-activity relationship (SAR) studies of these compounds can provide insights into designing more effective antimicrobial agents (Attia et al., 2014).
Enzyme Inhibition for Disease Treatment
The synthesis and pharmacological evaluation of derivatives as enzyme inhibitors highlight their potential in treating diseases beyond cancer, such as infectious diseases and conditions caused by enzyme dysregulation. This research underscores the therapeutic versatility of these compounds, opening avenues for novel treatments (Gangjee et al., 2012).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-3-21-17(23)16-12(6-10(2)27-16)20-18(21)26-8-15(22)19-11-4-5-13-14(7-11)25-9-24-13/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVJMGFAQXIAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)

![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2518489.png)


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)
![3,4,5-trimethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2518496.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2518501.png)


![5,8-Dioxa-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2518505.png)